molecular formula C22H24FN3O3S B2863908 N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252923-13-9

N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide

Cat. No. B2863908
CAS RN: 1252923-13-9
M. Wt: 429.51
InChI Key: RHAYNWUMWIYWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The structural similarity of the compound to other thiazole derivatives suggests it may possess antimicrobial properties . Thiazole derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . This compound could potentially be used in the development of new antimicrobial agents to combat drug-resistant strains of bacteria and fungi.

Anticancer Potential

Compounds with similar molecular frameworks have been evaluated for their anticancer activities , particularly against hormone-responsive cancers like breast adenocarcinoma . The compound’s ability to bind with cancer cell receptors could be explored for the development of targeted cancer therapies.

Antifungal Applications

The presence of a fluorophenyl group in the compound’s structure is associated with enhanced antifungal properties . This suggests that the compound could be used in the synthesis of new antifungal agents, potentially offering an alternative to existing treatments like itraconazole .

Binding Affinity with Serum Albumins

Serum albumins are crucial for the transport of various ligands in the blood. The compound’s interaction with bovine serum albumin (BSA) has been studied, indicating a strong binding affinity . This property could be harnessed for drug delivery systems, where the compound could be used to transport pharmaceuticals within the body.

Molecular Docking Studies

Molecular docking studies are essential for understanding how compounds interact with biological targets. The compound’s structure allows for good docking scores within binding pockets of selected proteins, which could lead to its use in rational drug design .

Cytotoxicity Predictions

The compound’s potential toxicity has been assessed using software like Derek Nexus, which predicts human and mammalian carcinogenicity and skin sensitivity. The results suggest that the compound has a level of equivocal reasoning, indicating it could be a potential drug candidate with further research into its safety profile .

properties

IUPAC Name

N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h7-12,17,20H,2-6,13-14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYBXTKVGNSUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide

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